molecular formula C7H11ClO2 B14680277 5-Chloro-4,4,5-trimethyloxolan-2-one CAS No. 35167-47-6

5-Chloro-4,4,5-trimethyloxolan-2-one

Cat. No.: B14680277
CAS No.: 35167-47-6
M. Wt: 162.61 g/mol
InChI Key: GWTBPAWNNAEKEL-UHFFFAOYSA-N
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Description

5-Chloro-4,4,5-trimethyloxolan-2-one is a substituted oxolan-2-one (a cyclic ester or lactone) featuring a chlorine atom at position 5 and three methyl groups at positions 4,4, and 3. This compound belongs to the furanone family, characterized by a five-membered ring containing an oxygen atom and a ketone group. The presence of electron-withdrawing chlorine and steric hindrance from methyl groups may influence its stability, solubility, and reactivity in chemical transformations .

Properties

CAS No.

35167-47-6

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

5-chloro-4,4,5-trimethyloxolan-2-one

InChI

InChI=1S/C7H11ClO2/c1-6(2)4-5(9)10-7(6,3)8/h4H2,1-3H3

InChI Key

GWTBPAWNNAEKEL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1(C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,4,5-trimethyloxolan-2-one typically involves the chlorination of 4,4,5-trimethyloxolan-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,4,5-trimethyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

5-Chloro-4,4,5-trimethyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4,4,5-trimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-Chloro-4,4,5-trimethyloxolan-2-one and related oxolan-2-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Cl at C5; CH₃ at C4, C4, C5 C₇H₁₁ClO₂ 162.61 Chlorine enhances electrophilicity; methyl groups increase steric hindrance. Potential use in polymer or agrochemical synthesis .
5-Ethyl-4,4,5-trimethyloxolan-2-one C₂H₅ at C5; CH₃ at C4, C4, C5 C₉H₁₆O₂ 156.22 Ethyl group may improve lipophilicity; observed in non-target GC-MS analysis of wastewater .
3-Acetyldihydro-4,4,5-trimethyloxolan-2-one Acetyl at C3; CH₃ at C4, C4, C5 C₉H₁₄O₃ 170.21 Acetyl group introduces a reactive ketone site; used in stereoselective synthesis .
5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride NH₂CH₂ at C5; CH₃ at C4, C4 C₇H₁₄ClNO₂ 179.64 Aminomethyl group enables salt formation; hydrochloride derivatives enhance solubility for pharmaceutical applications .

Structural and Reactivity Differences

  • Chlorine vs. Ethyl/Acetyl Groups : The chlorine atom in this compound increases electrophilicity at the C5 position, making it more reactive toward nucleophilic substitution compared to the ethyl or acetyl analogs. For instance, the ethyl-substituted analog (5-Ethyl-4,4,5-trimethyloxolan-2-one) was identified in wastewater analysis via GC-MS due to its fragmentation pattern (m/z 127 [C₇H₁₁O₂]+), which differs from chlorine-containing analogs .
  • Applications: While the acetylated variant (3-Acetyldihydro-4,4,5-trimethyloxolan-2-one) is employed in cycloaddition reactions for complex ring systems , the hydrochloride derivative (5-(aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride) is tailored for solubility in aqueous matrices, relevant to drug delivery systems .

Analytical Differentiation

  • GC-MS Fragmentation: Chlorine-containing oxolanones exhibit distinct mass spectral patterns. For example, this compound may produce fragments such as [C₄H₉O]+ (m/z 73) or [C₅H₇O₂]+ (m/z 99), with shifts due to chlorine isotopes (e.g., m/z +2 for ³⁵Cl/³⁷Cl) aiding identification .
  • Synthetic Pathways: Cycloaddition reactions (e.g., [12 + 2] with enamines) are common for methanoannulated oxolanones, but chlorine substitution may require specialized catalysts or conditions to avoid dehalogenation .

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